molecular formula C14H10F2N2O3 B5785892 N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5785892
M. Wt: 292.24 g/mol
InChI Key: DMFBPWOAFFCOPE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring, a methyl group, and a nitro group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide typically involves the condensation reaction of 2,4-difluoroaniline with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: N-(2,4-difluorophenyl)-3-methyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(2,4-difluorophenyl)-4-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, such as kinases or proteases. The presence of the nitro group allows for potential redox cycling, generating reactive oxygen species that can induce oxidative stress in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its fluorine atoms, methyl group, and nitro group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBPWOAFFCOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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